

Technical Guide: Infrared Spectroscopic Characterization of 7-Fluoro-2-methylquinazolin-4-ol

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Compound of Interest

Compound Name:	7-Fluoro-2-methylquinazolin-4-ol
CAS No.:	194473-03-5
Cat. No.:	B573599

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Document Control:

- Topic: Infrared Spectroscopy of **7-fluoro-2-methylquinazolin-4-ol**
- Format: Technical Whitepaper

Executive Summary & Chemical Context[1][2][3][4][5][6]

7-fluoro-2-methylquinazolin-4-ol (CAS: 1698027-45-0, often referenced in its tautomeric form 7-fluoro-2-methyl-4(3H)-quinazolinone) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary intermediate in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors, a class of targeted cancer therapies.

For researchers and process chemists, accurate characterization of this intermediate is vital. The core challenge in analyzing this molecule lies in its lactam-lactim tautomerism. While the IUPAC name suggests an alcohol ("-ol"), in the solid state, the molecule predominantly exists

as the amide ("-one") tautomer. This distinction fundamentally dictates the infrared (IR) spectral signature, shifting the expected O-H stretch to a distinct N-H/C=O pattern.

This guide provides a definitive protocol for the IR characterization of **7-fluoro-2-methylquinazolin-4-ol**, grounding spectral assignments in structural causality.

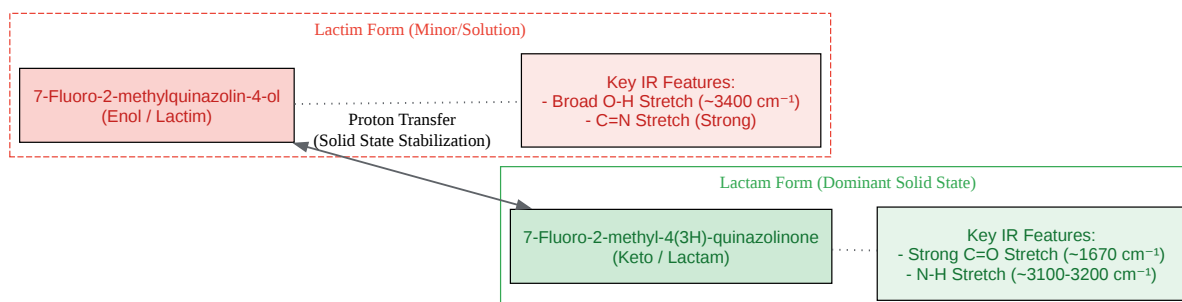
Theoretical Framework: The Tautomeric Imperative

Before touching the instrument, one must understand the vibrational physics of the sample. Quinazolin-4-ols are subject to a dynamic equilibrium between the enol (lactim) and keto (lactam) forms.

- Lactim Form (Enol): Contains an aromatic hydroxyl group (-OH) and a C=N double bond at the 3-4 position.
- Lactam Form (Keto): Contains a carbonyl group (C=O) at position 4 and a secondary amine (N-H) at position 3.

Critical Insight: X-ray crystallography and solid-state IR studies of quinazolinone derivatives consistently confirm that the keto (lactam) form is the stable polymorph in the solid state. Therefore, the IR spectrum will not exhibit a free phenolic O-H band but will instead be dominated by a strong Amide I (C=O) stretch and N-H hydrogen-bonding networks.

Visualization: Tautomeric Equilibrium & Spectral Consequences[7]



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Figure 1: Mechanistic shift from Enol to Keto tautomers. In solid-state analysis (ATR/KBr), the Keto form dominates, dictating the observation of C=O and N-H bands over O-H bands.

Experimental Protocol: ATR-FTIR Methodology

To ensure reproducibility and minimize sample preparation artifacts (such as moisture absorption in KBr), Attenuated Total Reflectance (ATR) is the recommended sampling technique.

Instrument Configuration

- Spectrometer: FTIR with deuterated triglycine sulfate (DTGS) or MCT detector.
- Accessory: Single-bounce Diamond ATR (preferred for chemical resistance and hardness).
- Spectral Range: 4000 – 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Scans: 32 (screening) or 64 (high-quality publication data).

Step-by-Step Workflow

- **Background Acquisition:** Clean the diamond crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.
- **Sample Loading:** Place approximately 2–5 mg of solid **7-fluoro-2-methylquinazolin-4-ol** onto the center of the crystal.
- **Contact Pressure:** Apply pressure using the anvil clamp. Monitor the live preview; apply force until the strongest bands (likely C=O) reach 0.2–0.5 Absorbance units. Do not over-tighten to avoid crystal damage, though diamond is robust.
- **Acquisition:** Trigger data collection.
- **Post-Processing:** Apply Automatic Baseline Correction. Note: Do not apply ATR correction unless comparing directly to transmission libraries.

Spectral Analysis & Band Assignment

The following analysis synthesizes data from structural analogs (quinazolin-4-ones) and specific substituent effects (7-Fluoro, 2-Methyl).

The Diagnostic Region (4000 – 1500 cm⁻¹)

This region confirms the core identity of the scaffold (Lactam vs. Lactim).

- **3200 – 3000 cm⁻¹ (N-H Stretch):** Unlike a sharp free amine peak, the lactam N-H in quinazolinones typically appears as a broad, structured band centered around 3150 cm⁻¹. This broadening is caused by extensive intermolecular hydrogen bonding (N-H...O=C) in the crystal lattice [1].
- **3000 – 2800 cm⁻¹ (C-H Aliphatic):** The 2-methyl group provides distinct, albeit weak, signals. Look for the asymmetric C-H stretch around 2920–2930 cm⁻¹. This differentiates the compound from non-methylated analogs.
- **1700 – 1660 cm⁻¹ (C=O Stretch - Amide I):** The most critical peak. For 4(3H)-quinazolinones, the carbonyl stretch is very strong and typically appears between 1670 and 1690 cm⁻¹.

- Validation Check: If this peak is absent and replaced by a broad band $>3300\text{ cm}^{-1}$, your sample may be a salt or chemically degraded.
- $1620 - 1590\text{ cm}^{-1}$ (C=N and C=C Aromatic): The C=N stretch of the pyrimidine ring (position 2-3) often couples with aromatic ring breathing modes, appearing as a sharp band near 1610 cm^{-1} [2].

The Fingerprint Region ($1500 - 600\text{ cm}^{-1}$)

This region confirms the specific substitution pattern (7-Fluoro).

- $1260 - 1200\text{ cm}^{-1}$ (C-F Stretch): The Fluorine atom at position 7 is attached to an aromatic ring. Aryl fluorides exhibit a strong, characteristic stretching vibration in the $1200-1270\text{ cm}^{-1}$ range. In 7-fluoroquinazolinones, expect a prominent band near $1240-1250\text{ cm}^{-1}$ [3].
- $750 - 850\text{ cm}^{-1}$ (C-H Out-of-Plane Bending): These bands are diagnostic of the substitution pattern on the benzene ring. The 7-fluoro substitution leaves protons at positions 5, 6, and 8. The specific "oop" bending pattern helps verify the 7-position regiochemistry.

Summary of Key Assignments

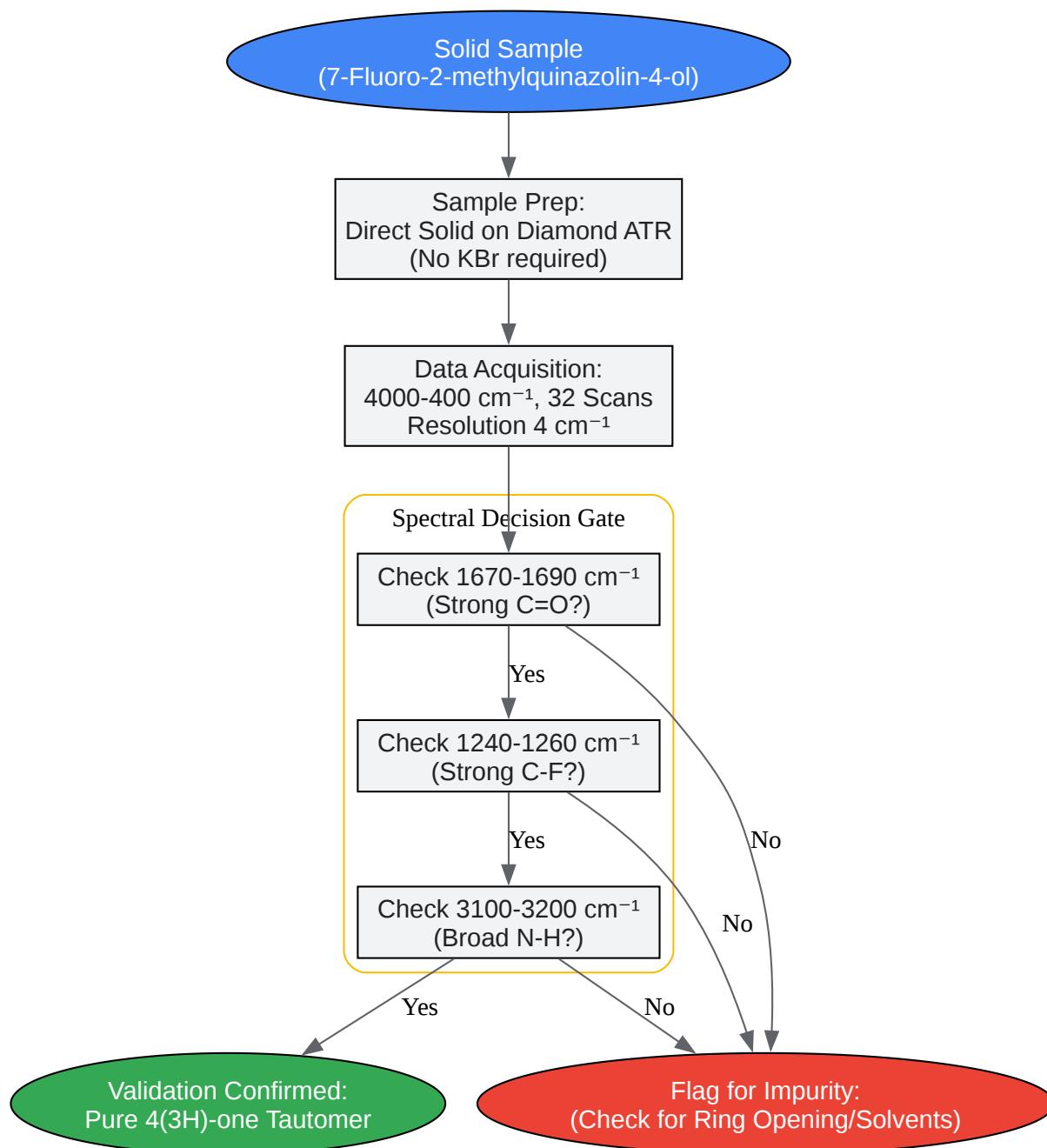
Frequency (cm^{-1})	Intensity	Vibrational Mode Assignment	Structural Significance
3100 – 3200	Medium, Broad	$\nu(\text{N-H})$ (bonded)	Confirms Lactam (Keto) tautomer
2920 – 2950	Weak	$\nu(\text{C-H})$ aliphatic	Confirms 2-Methyl group
1670 – 1690	Very Strong	$\nu(\text{C=O})$ Amide I	Diagnostic for Quinazolin-4-one core
1610 – 1620	Strong	$\nu(\text{C=N}) / \nu(\text{C=C})$	Pyrimidine/Benzene ring skeleton
1240 – 1260	Strong	$\nu(\text{C-F})$ Aryl	Diagnostic for 7-Fluoro substituent
1150 – 1170	Medium	$\nu(\text{C-N})$	C-N single bond of the lactam ring

Quality Control & Impurity Profiling

In a drug development context, IR is a rapid pass/fail ID test. Be alert for these common impurities:

- Anthranilic Acid Derivatives:
 - Indicator: Broad O-H stretch of carboxylic acid (2500–3300 cm^{-1}) and a shifted C=O peak ($\sim 1650 \text{ cm}^{-1}$).
- Residual Solvents (e.g., Ethanol/Methanol):
 - Indicator: Broad, smooth O-H band around 3300–3400 cm^{-1} that lacks the structure of the N-H band.
- Hydrolysis Products:
 - If the ring opens, the strong cyclic Amide I peak at $\sim 1680 \text{ cm}^{-1}$ will disappear or shift significantly.

Visualization: Analytical Workflow



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Figure 2: Logical decision tree for validating the identity of **7-fluoro-2-methylquinazolin-4-ol** via FTIR.

References

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